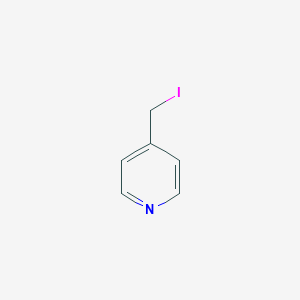

4-(Iodomethyl)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(iodomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHSXTTZXUVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349066 | |

| Record name | 4-(iodomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138761-37-2 | |

| Record name | 4-(iodomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyridine Derivatives in Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Its presence in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes underscores its fundamental role in biological processes. nih.govjchemrev.com This inherent biological relevance has made pyridine and its derivatives a cornerstone of medicinal chemistry, with countless approved drugs featuring this heterocyclic core. jchemrev.comresearchgate.netsciencepublishinggroup.com

The utility of pyridine derivatives extends beyond their biological activity. In organic synthesis, the pyridine nucleus serves as a versatile scaffold, readily amenable to a wide range of chemical transformations. nih.gov Its electronic properties, characterized by an electron-deficient ring system due to the electronegative nitrogen atom, influence its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This reactivity, coupled with the ability to fine-tune the steric and electronic properties of the ring through substitution, provides chemists with a powerful platform for the construction of complex molecular architectures. nih.govorganic-chemistry.org

Unpacking the Reactivity of Halomethylpyridines

Within the broad class of pyridine (B92270) derivatives, halomethylpyridines represent a particularly useful subclass of synthetic intermediates. These compounds feature a halogen atom (fluoro, chloro, bromo, or iodo) attached to a methyl group, which is in turn connected to the pyridine ring. The nature of the halogen atom and its position on the pyridine ring significantly influence the compound's reactivity.

The primary mode of reaction for halomethylpyridines is nucleophilic substitution, where the halogen atom acts as a leaving group. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F, with the weaker carbon-iodine bond making iodomethylpyridines the most reactive in this class. This heightened reactivity is a key advantage in many synthetic applications, allowing for reactions to proceed under milder conditions. For instance, the conversion of 4-(chloromethyl)pyridine (B78701) to its corresponding iodo- or bromo-analogs significantly enhances the yield in subsequent alkylation reactions. nih.gov

The electron-withdrawing nature of the pyridine ring further activates the halomethyl group towards nucleophilic attack. This electronic effect, combined with the inherent reactivity of the carbon-halogen bond, makes halomethylpyridines potent electrophiles, readily reacting with a variety of nucleophiles such as amines, thiols, and carbanions.

Reaction Pathways and Mechanistic Insights of 4 Iodomethyl Pyridine

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The carbon-iodine bond in the methyl group attached to the pyridine (B92270) ring is susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of 4-(iodomethyl)pyridine in constructing more complex molecular architectures.

A classic and widely utilized reaction of this compound is its quaternization with tertiary amines, a process known as the Menshutkin reaction. wikipedia.orgnasa.gov This reaction leads to the formation of quaternary pyridinium (B92312) salts, which are of interest in various chemical and materials science applications. wikipedia.org The Menshutkin reaction is a fundamental method for preparing quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides. wikipedia.orgmdpi.com

This compound readily reacts with other tertiary amines, including pyridine and its substituted derivatives, to yield quaternary pyridinium salts. researchgate.net The lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the iodide ion. nasa.govresearchgate.net The reactivity in the Menshutkin reaction is influenced by the nature of the alkyl halide, with alkyl iodides like this compound being superior alkylating agents compared to the corresponding bromides and chlorides. wikipedia.org

The reaction can be performed with various substituted pyridines, although steric hindrance on the reacting pyridine can affect the reaction rate and yield. researchgate.net For instance, reactions with sterically hindered pyridines may result in lower yields or fail to produce the desired quaternary salt. researchgate.net The choice of solvent is also important, with polar solvents generally favoring the reaction. wikipedia.org

Table 1: Examples of Menshutkin Reactions with Pyridine Derivatives

| Reactant 1 | Reactant 2 (Pyridine Derivative) | Product Type | Reference(s) |

|---|---|---|---|

| Tetra(bromomethyl)-1,4-DHP | 4-n-Propylpyridine | Cationic bis-1,4-DHP | researchgate.net |

| Tetra(bromomethyl)-1,4-DHP | 4-(Pentan-3-yl)pyridine | Cationic bis-1,4-DHP | researchgate.net |

| Tetra(bromomethyl)-1,4-DHP | 4-(3-Phenylpropyl)pyridine | Cationic bis-1,4-DHP | researchgate.net |

| 4-Pyrrolidino pyridine | Butyl iodide | Quaternary ammonium iodide salt | mdpi.com |

The quaternization of tertiary amines by alkyl halides, the Menshutkin reaction, is generally described as a bimolecular nucleophilic substitution (SN2) reaction. mdpi.comresearchgate.net This mechanism involves a single transition state where the nucleophilic nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, in this case, the methylene carbon of this compound. Simultaneously, the bond between the carbon and the leaving group (iodide) is broken. researchgate.net

The key features of this SN2 mechanism are:

Concerted Process: The bond formation between the nitrogen and carbon occurs at the same time as the carbon-iodine bond cleavage.

Transition State: The reaction proceeds through a high-energy transition state where the nitrogen, carbon, and iodine atoms are partially bonded.

Stereochemistry: If the electrophilic carbon were chiral, the reaction would proceed with an inversion of stereochemistry, a hallmark of the SN2 mechanism.

Rate Law: The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide.

The reactivity of the alkyl halide is a crucial factor, with the order of reactivity being I > Br > Cl. nasa.gov This trend is consistent with the leaving group ability of the halide ions, where iodide is the best leaving group among the common halogens due to its larger size and weaker bond with carbon. acs.orgnih.gov

The electrophilic methylene group of this compound is reactive towards a variety of nucleophiles beyond tertiary amines. These include nucleophiles centered on oxygen, nitrogen, and sulfur atoms, allowing for the introduction of diverse functional groups.

Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to form ethers. For example, reactions with species like sodium phenoxide (PhONa) can yield the corresponding phenoxymethylpyridine derivatives. sci-hub.se Unsaturated alcohols can also act as nucleophiles in cyclization reactions. beilstein-journals.org

Nitrogen Nucleophiles: Besides tertiary amines, other nitrogen-containing compounds can serve as nucleophiles. libretexts.org For instance, primary and secondary amines can be alkylated, though controlling the degree of alkylation can be challenging. nasa.gov Intramolecular reactions involving nitrogen nucleophiles are also known, leading to the formation of heterocyclic structures like pyrrolidines. beilstein-journals.org

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound. The reaction of 4-iodopyridine (B57791) with sodium thiophenoxide (PhSNa) or sodium methanethiolate (B1210775) (MeSNa) readily produces the corresponding 4-substituted thiopyridines. sci-hub.se In nucleophilic aromatic substitution reactions of halopyridines, the reactivity towards sulfur nucleophiles often follows the order I > Br > Cl > F, highlighting the excellent leaving group ability of iodide. sci-hub.se

Table 2: Nucleophilic Substitution Reactions of Halopyridines

| Halopyridine | Nucleophile | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | HMPA or NMP | 2-Phenylthiopyridine | sci-hub.se |

| 2-Iodopyridine | PhONa | DMSO or HMPA | 2-Phenoxypyridine | sci-hub.se |

| 4-Iodopyridine | PhSNa | N/A | 4-Phenylthiopyridine | sci-hub.se |

| 4-Iodopyridine | PhCH2OH | N/A | 4-Benzyloxypyridine | sci-hub.se |

Formation of Quaternary Pyridinium Salts (Menshutkin Reaction)

Cross-Coupling Reactions at the Iodine Moiety

While the iodomethyl group is the primary site for nucleophilic substitution, the carbon-iodine bond itself can be leveraged in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. frontierspecialtychemicals.comyoutube.comlibretexts.org In the context of this compound, while the primary iodide on the methyl group could potentially undergo coupling, the aryl-iodide bond in a related compound like 4-iodopyridine is a more typical substrate for this reaction. The principles, however, are broadly applicable to C(sp²)-I and C(sp³)-I bonds.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: youtube.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X), in this case, a derivative like this compound, to form a palladium(II) intermediate. Aryl iodides are generally highly reactive in this step. acs.org

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid, R'-B(OH)₂) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The Suzuki-Miyaura reaction is widely used for synthesizing biaryls and other conjugated systems and has been successfully applied to nitrogen-containing heterocyclic substrates, including pyridine derivatives. acs.orgorganic-chemistry.org The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of challenging substrates like heteroaryl halides. organic-chemistry.org While aryl iodides are typically very reactive, some studies have noted complexities, such as inefficient coupling at lower temperatures with certain catalyst systems. acs.org

Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species Involved | Reference(s) |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. | Pd(0) catalyst, Organic halide (R-X) | youtube.comlibretexts.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex. | Pd(II) complex, Organoboron reagent, Base | youtube.com |

| Reductive Elimination | The two organic fragments are eliminated from the Pd(II) complex to form the final product and regenerate the Pd(0) catalyst. | Pd(II) complex with two organic ligands | youtube.comlibretexts.org |

Oxidative Transformation Pathways

The oxidation of the iodomethyl group in this compound is a key transformation, often proceeding through intermediates that harness the electronic properties of the pyridine ring. These pathways can be broadly categorized into those involving catalytic systems that generate pyridinium ylides and metal-free aerobic methods.

The formation of a pyridinium salt is a critical preliminary step in many catalytic oxidation reactions involving this compound. The nitrogen atom of the pyridine ring acts as a nucleophile, displacing the iodide to form a 4-(pyridiniummethyl) salt. In the presence of a base, this salt can be deprotonated at the α-carbon to generate a highly reactive pyridinium ylide. acs.orgresearchgate.net These ylides are 1,3-dipoles and are central to several catalytic cycles. researchgate.net

In a mechanism analogous to the oxidation of aryl α-halo esters catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), the pyridinium ylide derived from this compound can react with molecular oxygen. acs.orgnih.gov This process is proposed to occur via a [3+2] cycloaddition between the ylide and an oxygen molecule (O₂). acs.org This cycloaddition forms an unstable dioxazolidine intermediate. Driven by the favorable rearomatization of the pyridine ring, this intermediate rearranges and fragments to yield the oxidized product (e.g., an aldehyde) and regenerates the pyridine-based catalyst. acs.org The nucleophilicity of the pyridine catalyst is more crucial than the pKa of the corresponding pyridinium salt for the reaction to proceed efficiently. acs.orgnih.gov

The stability and reactivity of the pyridinium ylide can be influenced by substituents on the pyridine ring and the nature of the group attached to the methylene carbon. researchgate.net For instance, electron-withdrawing groups on the methylene carbon stabilize the ylide, making it easier to form and handle. researchgate.net

Table 1: Key Steps in Catalytic Oxidation via Pyridinium Ylide

| Step | Description | Intermediate | Driving Force |

| 1. Salt Formation | Nucleophilic attack by a pyridine catalyst on this compound. | Pyridinium Salt | Inherent nucleophilicity of pyridine. |

| 2. Ylide Generation | Deprotonation of the α-carbon by a base. | Pyridinium Ylide | Acidity of the α-proton. |

| 3. Cycloaddition | [3+2] cycloaddition with molecular oxygen. | Dioxazolidine | Dipolar nature of the ylide. |

| 4. Fragmentation | Rearrangement and cleavage of the intermediate. | Oxidized Product + Catalyst | Rearomatization of the pyridine ring. |

Metal-free oxidation methods offer sustainable alternatives to traditional heavy-metal-based oxidations. For substrates like this compound, these reactions leverage common and environmentally benign oxidants, such as molecular oxygen from the air. acs.orgnih.gov

A prominent metal-free mechanism involves the use of a pyridine-based catalyst, such as 4-dimethylaminopyridine (DMAP), in the presence of a base and air. acs.orgnih.gov The reaction is initiated by the formation of the pyridinium salt from the halo-compound. A base, such as lithium carbonate, facilitates the formation of a pyridinium ylide. acs.org This ylide then reacts with atmospheric oxygen. acs.orgnih.gov Control experiments have confirmed that molecular oxygen is the active oxidant in this transformation. acs.org The reaction proceeds effectively at room temperature, highlighting its mild nature. nih.gov This catalytic system avoids the use of transition metals and provides a facile route to α-keto esters from aryl α-halo esters, a transformation applicable to the oxidation of the this compound derivative. nih.gov

Another metal-free approach involves the use of molecular iodine (I₂) as a catalyst or mediator. semanticscholar.org While radical mechanisms have been postulated for some iodonium-mediated reactions, iodine can also act as a Lewis acid to activate substrates. semanticscholar.orgresearchgate.net In the context of oxidizing benzylic halides, iodine in the presence of an oxidant like air can facilitate conversion to the corresponding carbonyl compound. semanticscholar.org

Cyclization and Annulation Reactions Employing this compound Derivatives

Derivatives of this compound, particularly the corresponding pyridinium salts and ylides, are valuable synthons in the construction of complex heterocyclic and carbocyclic frameworks through cyclization and annulation reactions. researchgate.netmdpi.com

Pyridinium ylides, generated in situ from N-alkylated this compound, are classic 1,3-dipoles. They readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. researchgate.netresearchgate.net This approach is a cornerstone for the synthesis of indolizine (B1195054) ring systems, where the pyridinium ylide constitutes the three-atom component. researchgate.net

Beyond [3+2] cycloadditions, pyridinium 1,4-zwitterionic thiolates, which can be conceptually derived from pyridine precursors, engage in a wider array of annulations. These include [3+3], [4+1], and [4+3] cycloadditions. mdpi.comacs.org In these reactions, the pyridine moiety can either be incorporated into the final product or act as a leaving group. acs.org For example, a [3+3] annulation between a pyridinium 1,4-zwitterionic thiolate and an iodonium (B1229267) ylide has been developed for the synthesis of 1,4-oxathiin (B13834599) scaffolds under copper catalysis. acs.org Similarly, formal [4+2] annulation of α,β-unsaturated ketoxime acetates with N-acetyl enamides provides an efficient, metal-free route to polysubstituted pyridines. organic-chemistry.org

Table 2: Examples of Cycloaddition Reactions with Pyridine Derivatives

| Reaction Type | Reactants | Product Class | Reference |

| [3+2] Cycloaddition | Pyridinium Ylide + Alkyne/Alkene | Indolizines, Pyrroles | researchgate.netresearchgate.net |

| [3+3] Annulation | Pyridinium 1,4-Zwitterionic Thiolate + Iodonium Ylide | 1,4-Oxathiins | acs.org |

| [4+1] Cycloaddition | Pyridinium 1,4-Zwitterion + Propiolic Acid Derivative | Indolizines | mdpi.com |

| [4+2] Annulation | α,β-Unsaturated Ketoxime Acetate + Enamide | Polysubstituted Pyridines | organic-chemistry.org |

Radical Reactions and their Application

The this compound molecule possesses two primary sites for radical reactivity: the carbon-iodine bond and the pyridine ring itself.

The C-I bond in the iodomethyl group is relatively weak and can be cleaved homolytically to generate a 4-pyridylmethyl radical. This radical can then participate in various synthetic transformations. Radical azidation, for instance, transforms terminal alkenes into functionalized alkyl azides under mild, chain-transfer conditions. nih.gov The use of iodomethyl sulfones in these reactions highlights the utility of the iodomethyl group as a radical precursor. nih.gov

The pyridine ring can also undergo radical functionalization. The Minisci reaction is a classic example, enabling the introduction of alkyl groups onto the electron-deficient pyridine ring, typically at the 2- or 4-positions. wikipedia.org For instance, reacting pyridine with pivalic acid and silver nitrate (B79036) generates a tert-butyl radical, which then attacks the pyridine ring. wikipedia.org More recent developments include the purple light-promoted radical coupling of bromopyridines with Grignard reagents, which proceeds without a transition metal catalyst and could be applicable to iodopyridine analogs. organic-chemistry.org This method works by stimulating a single-electron transfer from the Grignard reagent to the halopyridine. organic-chemistry.org Furthermore, alkylboronic esters have been explored as precursors for generating alkyl radicals that can be used in various synthetic applications. unibe.ch

Advanced Applications in Organic Synthesis

4-(Iodomethyl)pyridine as a Versatile Building Block for Complex Molecular Architectures

The unique structural features of this compound, combining a pyridine (B92270) core with a reactive alkyl iodide, make it an excellent starting material for the synthesis of a wide range of complex organic molecules. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the iodomethyl group, making it a potent electrophile for various nucleophilic substitution reactions.

While direct use of this compound to form the core of a polysubstituted pyridine is less common, its primary role is in the introduction of a pyridylmethylene substituent onto other molecules, which can then be further modified to create polysubstituted pyridines. The iodomethyl group serves as a handle for alkylation reactions. For instance, it can be used to alkylate nucleophiles, and the resulting product can undergo further reactions to build a more complex substituted pyridine scaffold.

A general strategy involves the reaction of this compound with a suitable nucleophile to form a new carbon-carbon or carbon-heteroatom bond. The resulting pyridylmethyl-substituted compound can then be subjected to further synthetic transformations, such as cross-coupling reactions or cyclizations, to introduce additional substituents onto the pyridine ring or build new fused rings.

| Reactant | Reagent | Product Type | Reference |

| Nucleophile (e.g., enolate, amine) | This compound | Pyridylmethyl-substituted compound | General Knowledge |

Stepwise functionalization strategies are key to constructing polysubstituted pyridines. For example, a pre-functionalized pyridine ring can be modified by introducing an iodomethyl group, which then acts as a reactive site for further substitutions. The order of reactivity of different leaving groups (e.g., -I > -Br ≥ -OTf ≫ -Cl) can be exploited to achieve chemoselective substitution on a pyridine core bearing multiple different leaving groups. nih.gov

This compound is a key precursor for the synthesis of various fused heterocyclic systems. One of the most prominent examples is the synthesis of indolizine (B1195054) derivatives. The general approach involves the quaternization of a pyridine derivative, followed by the generation of a pyridinium (B92312) ylide, which then undergoes a 1,3-dipolar cycloaddition reaction.

The synthesis of fused systems often begins with the reaction of this compound with a nucleophile to form a quaternary pyridinium salt. This salt is then treated with a base to generate a pyridinium ylide. The ylide can react with various dipolarophiles to construct fused heterocyclic rings. For example, the reaction of a pyridinium ylide with an activated alkyne is a common method for synthesizing indolizines. researchgate.netktu.edu

| Starting Material | Key Intermediate | Final Product | Reference |

| This compound | 4-(Pyridylmethyl)pyridinium salt | Fused Heterocycle (e.g., Indolizine) | researchgate.netktu.edu |

Furthermore, this compound can be used in the synthesis of other fused systems like pyridothienopyrimidines and related heterocycles, where the iodomethyl group facilitates the initial alkylation step to build the core structure. researchgate.net

The reactivity of this compound provides access to a variety of advanced organic scaffolds. Its ability to act as an alkylating agent allows for its incorporation into larger, more complex molecular frameworks.

A significant application is in the synthesis of functionalized indolizines. The process typically starts with the formation of a pyridinium salt from this compound. This salt is then converted to a pyridinium ylide, which undergoes cycloaddition with an electron-deficient alkyne. This method allows for the synthesis of a wide range of substituted indolizines, which are important structural motifs in many biologically active compounds. nih.govresearchgate.net The functionalization of the resulting indolizine can be further diversified based on the substituents present on the starting materials.

| Precursor | Reaction Type | Resulting Scaffold | Reference |

| 4-(Iodomethyl)pyridinium salt | 1,3-Dipolar Cycloaddition | Functionalized Indolizine | nih.govresearchgate.net |

Role in the Synthesis of Novel Quaternary Pyridinium Salts

Quaternary pyridinium salts are a class of compounds with a wide range of applications, including as ionic liquids, catalysts, and biologically active agents. nih.govrsc.org this compound is an excellent precursor for the synthesis of these salts due to the high reactivity of the iodomethyl group.

The synthesis of functionalized pyridinium derivatives from this compound is typically achieved through a quaternization reaction. In this reaction, the nitrogen atom of a nucleophilic pyridine or another tertiary amine attacks the electrophilic carbon of the iodomethyl group, displacing the iodide ion and forming a new C-N bond. This results in the formation of a quaternary pyridinium salt. srce.hr

This method allows for the synthesis of a diverse library of pyridinium salts with various substituents, depending on the nature of the nucleophile used. These functionalized pyridinium salts can be designed to have specific physical, chemical, or biological properties. nih.gov

| Reactant | Reagent | Product | Reference |

| Tertiary Amine/Pyridine Derivative | This compound | Quaternary Pyridinium Salt | srce.hr |

| 4-Chloromethylpyridine and N,N-dimethylalkylamines | Acetonitrile | Quaternary Pyridinium Salts | ktu.edu |

Quaternary pyridinium salts derived from this compound are crucial intermediates for the generation of pyridinium ylides. A pyridinium ylide is a neutral, 1,3-dipolar species with a positive charge on the nitrogen atom and a negative charge on an adjacent atom, typically a carbon. These ylides are generated by treating the corresponding pyridinium salt with a base, which removes a proton from the carbon atom attached to the nitrogen. researchgate.net

Pyridinium ylides are highly reactive intermediates and participate in a variety of chemical transformations, most notably 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov The reaction of a pyridinium ylide with an alkyne, as mentioned earlier, is a classic method for the synthesis of indolizines. The reactivity of the ylide can be tuned by the substituents on the pyridine ring and on the ylidic carbon.

| Precursor | Reagent | Intermediate | Key Reaction | Product | Reference |

| 4-(Iodomethyl)pyridinium salt | Base | Pyridinium Ylide | 1,3-Dipolar Cycloaddition | Indolizine | researchgate.netnih.gov |

The generation of pyridinium ylides from this compound precursors opens up a rich field of synthetic possibilities for the construction of complex heterocyclic molecules.

Strategic Application in Regioselective Functionalization

The regioselective functionalization of the pyridine ring presents a persistent challenge in organic synthesis. The inherent electronic properties of the heterocycle, where the nitrogen atom significantly influences reactivity, often lead to a mixture of isomers, complicating product purification and reducing yields. Directing substitution to the C4 position is particularly difficult, as electronic and steric factors typically favor reactions at the C2 and C6 positions. Consequently, the development of strategies to achieve precise C4 functionalization is of great interest.

This compound emerges as a powerful and strategic building block that elegantly circumvents these challenges. By beginning with a pyridine ring that is already functionalized at the C4 position with a highly reactive iodomethyl group, chemists can bypass the difficult step of direct C4 C-H activation or functionalization. This pre-functionalization strategy provides a direct and efficient pathway to a wide array of 4-substituted pyridine derivatives.

The utility of the iodomethyl group stems from the nature of the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic size and high polarizability, which stabilizes the forming negative charge during nucleophilic substitution. This makes the methylene (B1212753) carbon of this compound highly electrophilic and susceptible to attack by a broad range of nucleophiles. Research comparing the reactivity of 4-(halomethyl) heterocycles has shown that the iodomethyl variant consistently provides superior yields compared to its chloro- and bromomethyl counterparts. acs.orgnih.gov

A notable study, while focused on pyrimidines, highlights the exceptional chemoselectivity and efficiency of the iodomethyl group in alkylation reactions. In the O-alkylation of various substituted pyrimidin-2(1H)-ones, the use of a 4-(iodomethyl)pyrimidine derivative resulted in high yields of the desired O-alkylated products, often as the sole isomer. acs.orgnih.gov This high degree of selectivity was maintained across different solvents and reaction conditions, underscoring the reliability of the iodomethyl moiety as a regioselective alkylating agent. nih.gov The findings from these reactions serve as a strong analogue for the reactivity expected from this compound.

Table 1: Influence of Halogen Leaving Group on Alkylation Yield

| Alkylating Agent | Leaving Group | Yield of O-Alkylated Product (%) | Reference |

|---|---|---|---|

| 4-(Chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Chloride (Cl) | 53 | nih.gov |

| 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Bromide (Br) | 80 | nih.gov |

| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Iodide (I) | 87 | nih.gov |

The data clearly demonstrates that the iodinated reagent provides the highest yield, making it the most efficient choice for this transformation.

Table 2: Regioselective O-Alkylation Using a 4-(Iodomethyl)pyrimidine Analog

| Substrate (Pyrimidin-2(1H)-one) | Product | Yield (%) | Reference |

|---|---|---|---|

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)pyrimidine | 95 | nih.gov |

| 6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | 92 | acs.org |

| 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine | 86 | acs.org |

| 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine | 90 | acs.org |

| 6-(Furan-2-yl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(furan-2-yl)-4-(trifluoromethyl)pyrimidine | 86 | acs.org |

| 6-Methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-methyl-4-(trifluoromethyl)pyrimidine | 70 | acs.org |

Role in Medicinal Chemistry Research

Contributions to Drug Discovery and Development Pipelines

The journey of a drug from initial concept to market is a long and complex process. 4-(Iodomethyl)pyridine and its derivatives play a role at various stages of this pipeline. nih.govacs.orgresearchgate.netontosight.aigoogle.com In the early discovery phase, it is used to generate novel chemical entities with the potential for therapeutic activity. researchgate.netontosight.ai Its versatility allows medicinal chemists to rapidly synthesize a variety of analogues for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds. acs.org The development of efficient synthetic routes utilizing this compound can also contribute to the scalability and cost-effectiveness of API production, a critical factor for the later stages of drug development. unimi.it

Synthetic Intermediates for Bioactive Compounds

The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. nih.govacs.orgresearchgate.netontosight.aigoogle.combeilstein-journals.orgmdpi.comnih.govmdpi.com The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the pyridylmethyl moiety onto a wide range of molecules, including those with biological activity.

Compounds Targeting Specific Biochemical Pathways

Researchers have successfully employed this compound to synthesize compounds that modulate the activity of specific biochemical pathways implicated in disease. For instance, derivatives have been created to target enzymes and receptors involved in cancer and inflammation. google.commdpi.com The pyridine (B92270) nucleus can be a key element for activity, as demonstrated in the development of inhibitors for enzymes like CYP51. sci-hub.se In some cases, the introduction of the pyridylmethyl group can significantly enhance the potency and selectivity of a compound for its biological target. mdpi.comsci-hub.se

Development of Novel Therapeutic Agents

The quest for new drugs with improved efficacy and safety profiles is a constant endeavor in medicinal chemistry. This compound has been instrumental in the synthesis of novel therapeutic agents for a variety of conditions. For example, it has been used as a building block in the creation of potential treatments for neurological disorders and cancer. researchgate.netnih.govchemimpex.com The ability to easily modify the pyridine ring and the attached functional groups allows for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect. researchgate.net

A notable example is the synthesis of a novel pyridine derivative, compound H42, which has shown inhibitory activity against ovarian cancer cell proliferation by inducing cell cycle arrest. frontiersin.org This highlights the potential of using this compound as a starting point for developing new anticancer agents. frontiersin.org

Applications in Antimicrobial and Antiviral Research

The pyridine nucleus is a common feature in many compounds with antimicrobial and antiviral properties. nih.govgoogle.combeilstein-journals.orgnih.gov this compound serves as a valuable intermediate in the synthesis of new agents to combat infectious diseases. google.combeilstein-journals.orgnih.gov For instance, it can be used to introduce the pyridylmethyl group into molecules to enhance their antibacterial or antifungal activity. nih.gov Research has shown that certain pyridine derivatives exhibit significant activity against various strains of bacteria and fungi. nih.govmdpi.com

In antiviral research, pyridine derivatives have been investigated for their activity against a range of viruses. researchgate.net For example, gemcitabine (B846) derivatives incorporating a pyridine moiety have demonstrated antiviral activity against the influenza virus and SARS-CoV-2. nih.gov The synthesis of such compounds often involves the use of intermediates like this compound to attach the pyridine ring to the core structure.

Theoretical and Computational Investigations of 4 Iodomethyl Pyridine

Quantum Chemical Studies (Density Functional Theory - DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational method to investigate the fundamental properties of molecules. acs.org It allows for the accurate calculation of a molecule's geometry and electronic structure, providing a basis for understanding its chemical behavior. ijcrt.org These theoretical approaches are crucial for determining key molecular attributes such as reactivity, polarity, and polarizability. ijcrt.org

Electronic Properties Analysis (HOMO/LUMO Orbital Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. irjweb.com

For pyridine (B92270) derivatives, the distribution of HOMO and LUMO orbitals is key to their function. researchgate.net The energy of the HOMO is indicative of the molecule's electron-donating ability (oxidation potential), while the LUMO energy relates to its electron-accepting ability (reduction potential). ossila.com This analysis of frontier orbitals helps in predicting how the molecule will interact with other chemical species. wuxiapptec.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ossila.com | Indicates the molecule's ability to donate electrons. ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ossila.com | Indicates the molecule's ability to accept electrons. ossila.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. irjweb.com | A smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com |

This table provides a generalized framework for understanding HOMO-LUMO analysis. Specific energy values for 4-(iodomethyl)pyridine would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. semanticscholar.org Red regions signify areas of negative potential, rich in electrons, and are thus susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, or electron-poor areas, which are prone to nucleophilic attack. semanticscholar.org Green areas represent neutral potential. semanticscholar.org

This technique allows for the identification of the most likely sites for chemical reactions to occur, providing insight into the molecule's reactivity and intermolecular interactions. researchgate.net For instance, in pyridine-containing compounds, the nitrogen atom often presents a region of negative electrostatic potential, making it a primary site for interactions with electrophiles. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. nih.gov The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more intense interaction. nih.gov

NBO analysis is instrumental in understanding phenomena such as hyperconjugation, charge transfer, and the nature of chemical bonds. nih.govresearchgate.net By analyzing the interactions between orbitals, researchers can gain insights into the stability of the molecule and the factors governing its structure and reactivity. researchgate.net This method can elucidate the subtle electronic effects that influence a molecule's behavior, which are not always apparent from simpler models. ub.edu

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling has emerged as a crucial tool for investigating the intricate details of chemical reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. mdpi.com

Prediction of Transition States and Reaction Pathways

A key aspect of computational reaction modeling is the identification and characterization of transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. DFT calculations are frequently employed to locate these transient structures. researchgate.net

By mapping the potential energy surface, computational chemists can delineate the most favorable reaction pathway. mdpi.com This involves calculating the Gibbs free energy for each step of the proposed mechanism. mdpi.com Such studies have been successfully applied to various reactions involving pyridine derivatives, providing detailed insights into the sequence of bond-breaking and bond-forming events. researchgate.net These computational discoveries are invaluable for understanding and predicting chemical reactivity. rsc.org

Regioselectivity Predictions based on Computational Data

Computational chemistry offers powerful methods for predicting the regioselectivity of chemical reactions, which is the preference for reaction at one position over another. numberanalytics.com This is particularly important for substituted aromatic systems like pyridine, where multiple reaction sites are available.

For electrophilic aromatic substitution reactions, methods like the RegioSQM model can predict the most likely site of attack by calculating the relative free energies of protonation at different positions on the aromatic ring. rsc.org The position with the lowest free energy is predicted to be the most nucleophilic and therefore the most reactive towards electrophiles. rsc.org Computational analysis of factors like electrostatic interactions and the structural flexibility of intermediates can also provide a fundamental understanding of why a particular regioisomer is favored. For example, in the alkylation of pyridines, the structure of the organometallic reagent can influence whether the reaction occurs at the C2 or C4 position, a phenomenon that can be rationalized through computational analysis of the transition states. acs.org These predictive capabilities are of great practical use in planning synthetic routes. numberanalytics.comrsc.org

Advanced Spectroscopic Characterization through Computational Methods (e.g., NMR, IR, Raman)

Computational methods, most notably Density Functional Theory (DFT), have become instrumental in the advanced spectroscopic characterization of organic molecules. tandfonline.comchemmethod.com These techniques allow for the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra from first principles, providing a detailed picture of the molecule's quantum mechanical properties. For this compound, such calculations can elucidate the electronic environment of each atom and the nature of its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C chemical shifts of this compound with a high degree of accuracy. nih.govcyberleninka.ru These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding tensors are then converted into chemical shifts, which can be directly compared with experimental data.

Such a computational analysis for this compound would reveal the distinct chemical environments of the protons and carbon atoms. For instance, the protons on the pyridine ring are expected to have different chemical shifts from the protons on the iodomethyl group due to the differing electronic effects of the aromatic ring and the iodine atom. Similarly, the carbon atoms of the pyridine ring would exhibit a range of chemical shifts reflecting their position relative to the nitrogen atom and the iodomethyl substituent. The calculated spectrum would aid in the definitive assignment of each peak in an experimental NMR spectrum, which can sometimes be ambiguous for complex molecules.

Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of the type of results obtained from DFT calculations and is not based on a specific published study.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 | - | 150.5 |

| C3 | 7.40 | 124.2 |

| C4 | - | 148.8 |

| C5 | 7.40 | 124.2 |

| C6 | - | 150.5 |

| CH₂ | 4.50 | 5.8 |

| H2 | 8.60 | - |

| H3 | 7.35 | - |

| H5 | 7.35 | - |

| H6 | 8.60 | - |

| H (CH₂) | 4.45 | - |

Infrared (IR) and Raman Spectroscopy:

Computational methods are also highly effective in predicting the vibrational spectra (IR and Raman) of molecules. acs.org By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can determine the frequencies and intensities of the normal modes of vibration. These calculations provide a theoretical vibrational spectrum that can be used to interpret and assign the bands observed in experimental IR and Raman spectra.

For this compound, a computational vibrational analysis would identify the characteristic stretching and bending frequencies associated with the pyridine ring, the C-H bonds, the C-I bond, and the CH₂ group. For example, the C-I stretching frequency is expected to appear in the low-frequency region of the IR spectrum. The various C-C and C-N stretching vibrations of the pyridine ring would appear at higher frequencies and would be characteristic of the aromatic system. The calculated Raman activities would complement the IR intensities, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. This complementary information is crucial for a complete vibrational assignment.

Illustrative Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative of the type of results obtained from DFT calculations and is not based on a specific published study.)

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity (Å⁴/amu) |

| Pyridine Ring Breathing | 995 | 15.2 |

| C-H Stretch (Aromatic) | 3050 | 25.6 |

| C-H Stretch (Aliphatic) | 2950 | 18.9 |

| C-N Stretch | 1590 | 8.7 |

| C-C Stretch | 1410 | 12.3 |

| CH₂ Bend | 1450 | 5.4 |

| C-I Stretch | 580 | 30.1 |

These computational approaches, by providing a detailed and atomistic interpretation of spectroscopic data, are indispensable in the modern chemical sciences for the thorough characterization of compounds like this compound.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Strategies for 4-(Iodomethyl)pyridine

The development of novel, efficient, and selective methods for synthesizing and functionalizing pyridine (B92270) derivatives is a cornerstone of modern organic chemistry. uiowa.edunih.gov While traditional methods for preparing this compound exist, emerging research points toward more sophisticated and atom-economical strategies.

Future synthetic innovations are likely to focus on:

Direct C-H Functionalization: Transition-metal-catalyzed C-H bond functionalization is a powerful tool for creating complex molecules from simple precursors. nih.gov Methods such as Rh(I)-catalyzed ortho-alkylation of pyridines, which proceeds via a metal-carbene intermediate, showcase the potential for direct modification of the pyridine ring. nih.gov Adapting these strategies for the C-4 position could lead to novel, direct routes to 4-alkylpyridines, which could then be converted to the iodomethyl derivative.

Metal-Free Radical Pathways: Recent studies have explored metal-free methods for C-4 substitution. One innovative approach involves the in-situ generation of a pyridine-boryl radical from 4-cyanopyridine. This radical can then participate in addition/coupling reactions with various acceptors, offering a new pathway to 4-substituted pyridines under mild conditions. acs.org

Flow Chemistry and Nanocatalysis: The use of microreactor-based techniques and nanocatalysts is a growing trend for synthesizing polysubstituted pyridines through multicomponent reactions. rsc.org These technologies offer improved reaction control, higher yields, and enhanced safety, representing a promising avenue for the industrial-scale synthesis of this compound and its precursors.

Regiodivergent Alkylation: The ability to control the position of alkylation on the pyridine ring is a significant challenge. Recent work has shown that the aggregation state of alkyllithium reagents can direct the reaction to either the C-2 or C-4 position. acs.org Methyllithium tetramers, for example, favor C-4 alkylation, a finding that could be harnessed for more selective syntheses of 4-substituted pyridine precursors. acs.org

Table 1: Comparison of Emerging Synthetic Strategies for 4-Substituted Pyridines

| Strategy | Key Features | Potential Advantages | Representative Catalyst/Reagent | Citations |

| Rh(I)-Catalyzed C-H Alkylation | Direct functionalization of the pyridine C-H bond. | High atom economy; avoids pre-functionalization. | RhCl(PCy3)2 | nih.gov |

| Metal-Free Radical Addition | Uses a pyridine-boryl radical for C-C bond formation. | Avoids transition metals; mild reaction conditions. | 4-Cyanopyridine, Bis(pinacolato)diboron | acs.org |

| Regiodivergent Alkylation | Controls regioselectivity (C2 vs. C4) based on reagent aggregation. | High selectivity for the desired isomer. | Methyllithium (for C4) | acs.org |

| Palladium-Catalyzed Cycloaddition | Assembles the pyridine core from α,β-unsaturated oxime ethers and alkenes. | High efficiency and complete regioselectivity for certain substitution patterns. | Pd(OAc)2 with a sterically hindered pyridine ligand | rsc.org |

Expanded Applications in Advanced Organic Synthesis and Materials Science

The unique reactivity of this compound, combining a nucleophilic pyridine nitrogen with a highly reactive iodomethyl group, makes it a valuable building block for complex molecular architectures and functional materials.

In advanced organic synthesis , the compound serves as a key intermediate. Its utility in cross-coupling reactions is a significant area of expansion. The iodine atom acts as an effective leaving group in palladium-catalyzed processes like Suzuki, Sonogashira, and Heck reactions, enabling the construction of intricate molecular frameworks. researchgate.net This has been applied to the synthesis of functionalized pyrazolo[3,4-b]pyridines, which are important scaffolds in medicinal chemistry. nih.gov

In materials science , this compound and its derivatives are being explored for the creation of novel functional materials:

Supramolecular Chemistry: Pyridine-based ligands are fundamental to the construction of complex supramolecular architectures. frontiersin.org The reactive handle of this compound allows it to be incorporated into larger systems, such as calixarenes or other macrocycles, to create host-guest systems or functional molecular assemblies. frontiersin.orgmdpi.com

Covalent Organic Polymers (COPs): The nucleophilic substitution reaction involving bromomethyl or iodomethyl groups is a key strategy for synthesizing hyper-crosslinked polymers. For instance, dipyridyl scaffolds have been reacted with 1,3,5-Tris(bromomethyl)benzene to create porous COPs used as chemosensors for detecting nitroaromatic explosives. iitpkd.ac.in this compound is an ideal candidate for building similar pyridinium-containing functional polymers.

Optoelectronic Materials: The pyridine ring is a common component in organic light-emitting diode (OLED) materials and other functional electronic systems. catsyn.com The ability to precisely introduce the 4-pyridylmethyl moiety allows for the tuning of electronic and photophysical properties in new small-molecule and polymeric materials.

Table 2: Emerging Applications of this compound

| Application Area | Specific Use | Resulting Product/System | Significance | Citations |

| Advanced Synthesis | Intermediate in cross-coupling reactions (e.g., Suzuki, Heck). | Highly substituted pyrazolo[3,4-b]pyridines. | Access to medicinally relevant heterocyclic frameworks. | researchgate.netnih.gov |

| Supramolecular Chemistry | Building block for functional macrocycles. | Pyridinium-fused selenadiazole dimers, functionalized calixarenes. | Creation of systems for molecular recognition and self-assembly. | frontiersin.orgmdpi.com |

| Materials Science | Monomer for Covalent Organic Polymers (COPs). | Pyridinium-containing hyper-crosslinked polymers. | Development of porous materials for sensing and catalysis. | iitpkd.ac.in |

| Optoelectronics | Precursor for functional organic molecules. | Components for OLEDs and other electronic materials. | Tuning of electronic and photophysical properties for device applications. | catsyn.com |

Novel Roles in Medicinal Chemistry and Targeted Bio-conjugation

The pyridine scaffold is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve the pharmacokinetic properties of molecules. nih.govmdpi.com this compound serves as a powerful tool for medicinal chemists seeking to introduce the 4-pyridylmethyl pharmacophore into drug candidates.

Emerging roles in this field include:

Synthesis of Bioactive Molecules: The compound is a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of activities, including anticancer and antimicrobial effects. For example, research has shown that derivatives can exhibit cytotoxicity against cancer cell lines. Furthermore, the synthesis of novel pyridine derivatives and their evaluation against various bacterial and fungal strains is an active area of research. bohrium.comnih.gov

Targeted Bio-conjugation: Bio-conjugation is a strategy used to link molecules, such as drugs, to biological macromolecules like antibodies, to enhance therapeutic efficacy and enable targeted delivery. pharmiweb.com The high reactivity of the iodomethyl group in this compound makes it an excellent electrophile for reacting with nucleophilic residues (like thiols on cysteine) on proteins. This enables its use in creating antibody-drug conjugates (ADCs) or for labeling proteins with probes for research purposes. nih.govsusupport.com While maleimide (B117702) chemistry is common, the search for alternative, stable linkers makes reactive scaffolds like halomethylpyridines attractive for developing next-generation bioconjugates. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental synthesis is accelerating progress in the development and application of novel chemical compounds. For a molecule like this compound, this synergy is crucial for unlocking its full potential.

Predicting Reactivity and Optimizing Synthesis: Density Functional Theory (DFT) calculations are increasingly used to predict the outcomes of chemical reactions. For instance, DFT can elucidate the geometry of pyridine derivatives and rationalize the regioselectivity of reactions, such as the alkylation of the pyridine ring. acs.orgbohrium.com Computational studies can help determine the most stable forms of reagents under specific conditions and predict the energy barriers for different reaction pathways, guiding experimental efforts to optimize yields and selectivity. acs.orgresearchgate.net

Designing Novel Molecules with Targeted Properties: Computational modeling allows for the in-silico design of new molecules based on the this compound scaffold. Molecular docking studies can predict how a derivative might bind to a biological target, such as an enzyme active site, helping to prioritize which compounds to synthesize for biological testing. tjnpr.org This approach saves significant time and resources in drug discovery. tandfonline.com Similarly, quantum chemical properties like HOMO-LUMO energy gaps can be calculated to predict the electronic and optical characteristics of new materials before they are synthesized. tandfonline.comuctm.edu

This integrated approach, where computational predictions inform experimental design and experimental results validate and refine computational models, represents the future of chemical research. It enables a more rational and efficient exploration of the vast chemical space accessible from versatile building blocks like this compound.

常见问题

Q. What are the established synthetic routes for 4-(Iodomethyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is commonly synthesized via nucleophilic substitution or alkylation reactions. For example, iodomethylation of pyridine derivatives using methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions is a standard approach . Yield optimization requires careful control of temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~7.5–8.5 ppm for protons; δ ~120–150 ppm for carbons) and iodomethyl group (δ ~3.5–4.5 ppm for CH₂I protons; δ ~10–20 ppm for the iodine-attached carbon) .

- FT-IR : Stretching vibrations for C-I (~500–600 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .

Q. What are the stability considerations for this compound during storage and handling?

Methodological Answer: The compound is light- and moisture-sensitive due to the reactive C-I bond. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Decomposition can produce HI or iodine vapors, detectable via yellow discoloration or precipitate formation. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the iodomethyl group’s electrophilicity and steric effects. For example, the C-I bond dissociation energy (~45–50 kcal/mol) and Mulliken charges on the pyridine nitrogen guide predictions of Suzuki-Miyaura or Ullmann coupling efficiencies . Compare computed transition states with experimental kinetic data to refine models .

Q. What strategies resolve contradictions in alkylation efficiency reported across studies?

Methodological Answer: Discrepancies in alkylation yields (e.g., 30–80% in literature) arise from:

- Solvent effects : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may stabilize intermediates .

- Catalyst selection : Pd(OAc)₂ vs. CuI alters reaction pathways in coupling reactions .

- Impurity interference : Trace moisture or oxygen can deactivate catalysts. Validate anhydrous conditions via Karl Fischer titration .

A systematic Design of Experiments (DoE) approach isolates critical variables .

Q. How does this compound interact with biomolecules like DNA or proteins, and what analytical methods detect these interactions?

Methodological Answer: The iodomethyl group acts as an alkylating agent, covalently modifying nucleophilic sites (e.g., guanine N7 in DNA or cysteine residues in proteins). Techniques include:

- Mass Spectrometry (LC-MS/MS) : Identify adducts via molecular ion shifts (+126 Da for guanine alkylation) .

- Fluorescence Quenching : Monitor pyridine’s fluorescence attenuation upon binding to tryptophan residues .

- X-ray Crystallography : Resolve structural changes in protein-ligand complexes .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Methodological Answer: Discrepancies in chemical shifts may arise from:

- Solvent effects : Deuterated DMSO vs. CDCl₃ alters ring current shielding .

- Tautomerism : Prototropic shifts in pyridine derivatives under acidic/basic conditions .

- Impurity peaks : Residual solvents (e.g., EtOAc at δ ~1.2 ppm) mimic product signals. Use DEPT-135 or 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

- Probit Analysis : Model EC₅₀/LC₅₀ values for cytotoxicity assays.

- ANOVA with Tukey’s HSD : Compare means across multiple concentrations.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with toxicity .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。